molecular formula C23H26N4O3 B11221456 N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11221456
M. Wt: 406.5 g/mol
InChI Key: OKSJCXHKYJTTRI-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Acetamide Group: The acetamide group can be attached through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its quinoxaline core.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the quinoxaline core.

    Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-oxoethyl)]acetamide
  • 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific quinoxaline core structure, which imparts distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C23H26N4O3/c1-5-17-11-9-10-15(3)21(17)25-20(29)14-27-19-13-8-7-12-18(19)24-22(23(27)30)26(6-2)16(4)28/h7-13H,5-6,14H2,1-4H3,(H,25,29)

InChI Key

OKSJCXHKYJTTRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC)C(=O)C)C

Origin of Product

United States

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